molecular formula C22H15N4O4S2- B14117205 4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate

4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate

Cat. No.: B14117205
M. Wt: 463.5 g/mol
InChI Key: DGPOZPKBEHBFCG-UHFFFAOYSA-M
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Description

4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles and cosmetics. The compound is characterized by its azo groups, which are responsible for its color properties, and its sulfonate group, which enhances its solubility in water .

Preparation Methods

The synthesis of 4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate typically involves the diazotization of an aromatic amine followed by azo coupling with a naphthol derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids for diazotization, reducing agents like sodium dithionite for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This allows the compound to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The sulfonate group enhances its solubility, making it easier to incorporate into various formulations . In biological systems, the compound can interact with proteins and nucleic acids, potentially altering their function and structure .

Comparison with Similar Compounds

Similar compounds include other azo dyes such as:

Compared to these compounds, 4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate is unique due to its additional sulfonate group, which enhances its solubility and makes it more versatile for various applications.

Properties

Molecular Formula

C22H15N4O4S2-

Molecular Weight

463.5 g/mol

IUPAC Name

4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C22H16N4O4S2/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)31)24-23-15-6-9-17(10-7-15)32(28,29)30/h1-13,27,31H,(H,28,29,30)/p-1

InChI Key

DGPOZPKBEHBFCG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S)O

Origin of Product

United States

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